1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(Phenylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction between a chroman and a piperidine ring, with a phenylsulfonyl group attached to the piperidine. The presence of these functional groups and the spirocyclic framework endows the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1’-(Phenylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chroman Ring: This can be achieved through the cyclization of appropriate phenolic precursors.
Spirocyclization: The chroman derivative undergoes spirocyclization with a piperidine derivative under specific conditions, often involving a base such as cesium carbonate in a suitable solvent like dichloromethane.
Introduction of the Phenylsulfonyl Group: The final step involves the sulfonylation of the spirocyclic intermediate using phenylsulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and automated synthesis platforms to scale up the process efficiently.
Chemical Reactions Analysis
1’-(Phenylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the corresponding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like cesium carbonate, and oxidizing or reducing agents as mentioned above. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-(Phenylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1’-(Phenylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one exerts its effects involves interactions with specific molecular targets and pathways. The phenylsulfonyl group can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
1’-(Phenylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds such as spirooxindoles and spiroindoles. These compounds share the spirocyclic framework but differ in their specific ring systems and functional groups. The unique combination of the chroman and piperidine rings, along with the phenylsulfonyl group, distinguishes 1’-(Phenylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one from its analogs, providing it with distinct chemical and biological properties.
Similar compounds include:
- Spirooxindoles
- Spiroindoles
- Spirobenzofurans
These compounds are also studied for their diverse applications in medicinal chemistry and materials science, but the specific structural features of 1’-(Phenylsulfonyl)spiro[chroman-2,4’-piperidin]-4-one make it a unique and valuable compound in research.
Properties
IUPAC Name |
1'-(benzenesulfonyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c21-17-14-19(24-18-9-5-4-8-16(17)18)10-12-20(13-11-19)25(22,23)15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXZVMNKODCNJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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